Methyl 3-chloro-4-hydroxybenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-chloro-4-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBIMTDWIGWJPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90192746 | |
| Record name | Methyl 3-chloro-4-hydroxybenzoate | |
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Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3964-57-6 | |
| Record name | Methyl 3-chloro-4-hydroxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3964-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Methyl 3-chloro-4-hydroxybenzoate | |
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| Record name | 3964-57-6 | |
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| Record name | Methyl 3-chloro-4-hydroxybenzoate | |
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| Record name | Methyl 3-chloro-4-hydroxybenzoate | |
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| Record name | Methyl 3-chloro-4-hydroxybenzoate | |
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Chemical and Physical Properties
Methyl 3-chloro-4-hydroxybenzoate is a white solid with a defined set of chemical and physical characteristics that are crucial for its application and handling in a laboratory setting.
| Property | Value |
| IUPAC Name | This compound nih.gov |
| CAS Number | 3964-57-6 nih.govsigmaaldrich.comsynquestlabs.com |
| Molecular Formula | C8H7ClO3 nih.govsigmaaldrich.comsynquestlabs.comchemicalbook.com |
| Molecular Weight | 186.59 g/mol nih.govsynquestlabs.comchemicalbook.com |
This table summarizes the key identifiers for this compound.
Detailed spectral data is essential for the unambiguous identification of this compound.
| Spectral Data | Description |
| ¹H NMR (CDCl₃) | δ 8.05 (s, 1H), other peaks corresponding to the aromatic and methyl protons. chemicalbook.com |
| Mass Spectrometry (ESI-MS) | m/z 187.5 (M+H)⁺ chemicalbook.com |
This table presents key spectral data for the characterization of this compound.
Advanced Analytical Characterization of Methyl 3 Chloro 4 Hydroxybenzoate and Its Derivatives
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for confirming the chemical structure of Methyl 3-chloro-4-hydroxybenzoate and its derivatives. These techniques probe the interaction of molecules with electromagnetic radiation, yielding unique spectral fingerprints.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR: In the ¹H NMR spectrum of a this compound-blocked polyisocyanate, recorded in deuterated chloroform (B151607) (CDCl₃), specific proton signals can be observed. researchgate.net The aromatic protons on the benzoate (B1203000) ring typically appear as distinct multiplets, with their chemical shifts influenced by the electron-withdrawing chloro and hydroxyl groups. The methyl ester protons characteristically present as a singlet. researchgate.netrsc.org
¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For a related compound, 3-chloro-4-hydroxybenzoic acid, the carboxylic acid carbon, the aromatic carbons, and the methyl ester carbon (in the case of the methyl ester) would each give a distinct signal. nih.govchemicalbook.com The chemical shifts of the aromatic carbons are particularly informative for confirming the substitution pattern on the benzene (B151609) ring. rsc.orgrsc.org
Interactive Data Table: Representative NMR Data for Benzoate Derivatives
| Compound | Nucleus | Solvent | Chemical Shift (δ) ppm |
| Methyl 3-chlorobenzoate | ¹H | CDCl₃ | 7.97 (s, 1H), 7.90 (d, J=7.6 Hz, 1H), 7.48-7.45 (m, 1H), 7.38-7.30 (m, 1H), 3.89 (s, 3H) rsc.org |
| Methyl 3-chlorobenzoate | ¹³C | CDCl₃ | 165.7, 134.3, 132.8, 131.8, 129.6, 127.6, 52.3 rsc.org |
| Methyl 4-hydroxybenzoate (B8730719) | ¹H | Methanol-d₄ | 7.86 (d, J=8.8 Hz, 2H), 6.81 (d, J=8.8 Hz, 2H), 3.82 (s, 3H) |
| Methyl 4-hydroxybenzoate | ¹³C | Methanol-d₄ | 168.5, 162.9, 132.6, 123.1, 116.0, 52.4 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
FT-IR and ATR-IR: The IR spectrum of this compound displays characteristic absorption bands. A broad band is typically observed for the O-H stretching vibration of the phenolic hydroxyl group. docbrown.info A sharp, strong peak corresponding to the C=O stretching vibration of the ester group is also prominent. docbrown.info The aromatic C-H and C=C stretching vibrations, as well as C-O and C-Cl stretching vibrations, appear in the fingerprint region of the spectrum. docbrown.infonih.gov Spectra can be obtained using various techniques, including Attenuated Total Reflectance (ATR), which is suitable for solid samples. nih.gov
Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of this compound has also been recorded, aiding in its structural confirmation. nih.gov
Interactive Data Table: Key IR Absorption Bands for this compound
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |
| Phenolic O-H | Stretch, broad | ~3300-3500 |
| Ester C=O | Stretch, sharp, strong | ~1680-1710 docbrown.info |
| Aromatic C=C | Stretch | ~1450-1600 |
| C-O | Stretch | ~1200-1300 |
| C-Cl | Stretch | ~600-800 |
Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.
ESI-MS: Electrospray ionization-mass spectrometry (ESI-MS) of this compound typically shows a prominent ion corresponding to the protonated molecule [M+H]⁺. chemicalbook.com The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in a characteristic M+2 peak, which is a clear indicator of the presence of a chlorine atom in the molecule. nih.gov
GC-MS: In Gas Chromatography-Mass Spectrometry (GC-MS), the compound is first vaporized and separated by GC, then analyzed by MS. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak (M⁺) and various fragment ions. Common fragmentation pathways include the loss of the methoxy (B1213986) group (-OCH₃) and the carboxyl group (-COOCH₃). nih.gov The top peak in the GC-MS spectrum is often observed at m/z 155, corresponding to the loss of the methyl group. nih.gov
Interactive Data Table: Predicted Collision Cross Section (CCS) for Adducts of this compound
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 187.01566 | 132.2 uni.lu |
| [M+Na]⁺ | 208.99760 | 142.4 uni.lu |
| [M-H]⁻ | 185.00110 | 135.4 uni.lu |
| [M+NH₄]⁺ | 204.04220 | 152.7 uni.lu |
| [M+K]⁺ | 224.97154 | 139.3 uni.lu |
Chromatographic Methods for Purity Assessment and Quantification
Chromatographic techniques are essential for separating this compound from impurities and for its quantification in various matrices.
High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of non-volatile and thermally labile compounds.
RP-HPLC: Reversed-phase HPLC (RP-HPLC) is particularly suitable for the analysis of this compound. sielc.com A typical method involves a C8 or C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, such as phosphoric acid or formic acid. sielc.comejpmr.comresearchgate.net Detection is commonly performed using a UV detector at a wavelength where the compound exhibits strong absorbance. ejpmr.comresearchgate.net This technique can be used to determine the purity of the compound and to quantify it in various samples. sielc.comejpmr.comresearchgate.net The method can be scaled for preparative separation to isolate impurities. sielc.com
Interactive Data Table: Example HPLC Method Parameters for Benzoate Analysis
| Parameter | Condition |
| Column | Newcrom R1, reverse phase sielc.com |
| Mobile Phase | Acetonitrile (MeCN), water, and phosphoric acid sielc.com |
| Detection | UV-Vis |
| Application | Purity assessment, quantification, preparative separation sielc.com |
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds.
Derivatization: For the analysis of phenolic compounds like this compound by GC, a derivatization step is often necessary to increase their volatility and thermal stability. nih.govgnest.org This typically involves converting the polar hydroxyl group into a less polar ether or ester. Silylation, using reagents like BSTFA (bis(trimethylsilyl)trifluoroacetamide), is a common derivatization method. univ-lyon1.frmdpi.com Acetylation with acetic anhydride (B1165640) is another effective procedure. gnest.org
GC-MS: When coupled with a mass spectrometer (GC-MS), the technique provides both separation and structural identification of the analytes. nih.govmdpi.comnih.gov This is particularly useful for the analysis of complex mixtures containing this compound and its derivatives. nih.gov
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a fundamental chromatographic technique used for the separation, identification, and purity assessment of compounds. For this compound, a phenolic compound, TLC serves as a rapid and versatile analytical tool. The separation on a TLC plate relies on the differential partitioning of the compound between a solid stationary phase, typically silica (B1680970) gel, and a liquid mobile phase. quora.com
The choice of the mobile phase is critical for achieving good separation of phenolic compounds. researchgate.net A common stationary phase is silica gel GF254, which is polar. semanticscholar.org For compounds like this compound, which possesses polar hydroxyl and ester groups, its interaction with the polar stationary phase is significant. The polarity of the mobile phase is adjusted to control the movement of the compound up the plate. quora.com
The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC. khanacademy.orgyoutube.com This value is dependent on the specific stationary and mobile phases used. quora.com For benzoic acid, a related compound, the Rf value is low when a non-polar mobile phase like hexane (B92381) is used with a silica gel plate, but increases with a more polar mobile phase such as a 60:40 hexane:ethyl acetate (B1210297) mixture. quora.com
Several solvent systems have been reported for the effective separation of phenols and their derivatives. For instance, a mobile phase of chloroform:ethyl-acetate:formic acid (5:4:1, v/v/v) has shown good separation for various phenolic compounds on silica gel plates. semanticscholar.org Another system uses ethyl-acetate:formic acid:acetic acid:water (100:11:11:26, v/v/v/v) with a cellulose (B213188) stationary phase. semanticscholar.org A mixture of toluene (B28343) and acetone (B3395972) (9:1) is also a suitable mobile phase for phenolic compounds. researchgate.net Visualization of the separated spots on the TLC plate can be achieved under UV light (typically at 254 nm) or by using a visualizing agent like a 2% solution of ferric chloride (FeCl3) in ethanol, which reacts with phenols to produce colored spots. semanticscholar.orgksu.edu.sa
Computational Chemistry and Molecular Modeling Studies
Computational chemistry provides powerful tools for investigating the properties of molecules like this compound at an atomic level. These methods allow for the prediction of molecular characteristics and the study of chemical behavior, complementing experimental findings.
Prediction of Molecular Descriptors (e.g., XLogP3, Topological Polar Surface Area)
Molecular descriptors are numerical values that encode information about the structure and physicochemical properties of a molecule. They are widely used in fields such as drug discovery and environmental science. For this compound, key descriptors have been computationally predicted.
The XLogP3 value is an estimate of the logarithm of the octanol/water partition coefficient (logP), which indicates the lipophilicity or hydrophobicity of a compound. A higher XLogP3 value suggests greater lipophilicity. The Topological Polar Surface Area (TPSA) is calculated from the surface areas of polar atoms (usually oxygen and nitrogen) in a molecule. It is a good predictor of properties like drug transport and absorption.
Table 1: Predicted Molecular Descriptors for this compound. Data sourced from PubChem. nih.govnih.gov
Theoretical Investigations of Reactivity and Stability
Theoretical methods, particularly those based on quantum mechanics like Density Functional Theory (DFT), are employed to study the reactivity and stability of molecules. researchgate.net Such studies involve calculating electronic properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy gap between HOMO and LUMO provides insights into the chemical reactivity and kinetic stability of a molecule. researchgate.net
For substituted benzoates and phenols, computational studies can elucidate how different substituent groups influence the electronic structure and, consequently, the reactivity. acs.orgnih.gov For example, the presence of the electron-withdrawing chlorine atom and the electron-donating hydroxyl group on the benzene ring of this compound will significantly affect its charge distribution and reactivity towards electrophilic or nucleophilic attack. acs.org Computational models have been used to study the oxidation of p-hydroxybenzoate, showing how the phenolate (B1203915) oxygen activates the ring towards electrophilic attack. acs.org
The stability of the compound can also be assessed by calculating its enthalpy of formation. researchgate.net Furthermore, the compound's role as a blocking agent for isocyanates, where it deblocks at a relatively low temperature (70°C), suggests a specific reaction pathway and thermal stability profile that can be investigated through computational modeling. researchgate.net One study determined a deblocking activation energy of roughly 27-32 kJ/mol for this compound. researchgate.net
Conformational Analysis and Energy Minimization
Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For this compound, key rotations would occur around the C-O bond of the ester group and the C-O bond of the hydroxyl group.
Molecular mechanics and quantum chemical methods are used to perform energy minimization, which identifies the most stable conformer—the one with the lowest potential energy. mdpi.com This process involves systematically altering the geometry of the molecule to find its lowest energy state. The resulting optimized geometry provides information on bond lengths, bond angles, and dihedral angles. researchgate.net Understanding the preferred conformation is crucial as it can influence the molecule's intermolecular interactions and biological activity. For instance, computational studies on other substituted molecules have provided rationales for their activity based on their structure and conformation. nih.gov
Table of Compounds
Biological and Pharmacological Research Involving Methyl 3 Chloro 4 Hydroxybenzoate
Structure-Activity Relationship (SAR) Studies of Methyl 3-chloro-4-hydroxybenzoate Derivatives
Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of a lead compound. For derivatives of this compound, these studies have been instrumental in identifying the chemical modifications that enhance their biological responses.
A key area of investigation has been the synthesis of hydrazone derivatives and the subsequent evaluation of their antibacterial properties. In one such study, a series of fifteen novel hydrazide-hydrazone derivatives were synthesized from this compound. The primary structural modification involved the condensation of the corresponding hydrazide with various substituted benzaldehydes. This allowed for the systematic evaluation of how different functional groups on the phenyl ring of the benzaldehyde (B42025) moiety influence antibacterial efficacy.
The antibacterial activity of these compounds was assessed against four bacterial strains: Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Staphylococcus pyogenes. The results indicated that the nature and position of the substituent on the phenyl ring played a significant role in the observed activity. Specifically, derivatives containing fluorine atoms or trifluoromethyl (CF₃) groups exhibited the most potent antibacterial effects.
Compounds with di-fluoro substitutions, such as 2,4-difluoro (compound 6m ) and 3,4-difluoro (compound 6n ), demonstrated excellent antibacterial activity, with zones of inhibition ranging from 21 to 24 mm. Similarly, a derivative with a 2-methyl-4-fluoro substitution (compound 6o ) also showed excellent activity. Derivatives featuring trifluoromethyl (CF₃) and trifluoromethoxy (OCF₃) groups at various positions (compounds 6j , 6k , 6l ) displayed antibacterial activity that was equipotent to the standard drug, ampicillin, with zones of inhibition between 19 and 22 mm. This suggests that strong electron-withdrawing groups and lipophilic character enhance the antibacterial potency of these hydrazone derivatives. nih.gov
| Compound | Substituent (R) on Benzaldehyde Moiety | Antibacterial Activity (Zone of Inhibition in mm) |
|---|---|---|
| 6m | 2,4-di-fluoro | 21-24 |
| 6n | 3,4-di-fluoro | 21-24 |
| 6o | 2-methyl-4-fluoro | 21-24 |
| 6j | 4-CF₃ | 19-22 |
| 6k | 4-OCF₃ | 19-22 |
| 6l | 2-CF₃ | 19-22 |
The hydrazone linkage (–CO–NH–N=CH–) is considered the key pharmacophore responsible for the biological activities of these derivatives. nih.gov This structural motif provides a versatile scaffold that can be readily modified. The essential features for antibacterial activity in this class of compounds appear to be:
The core 3-chloro-4-hydroxybenzoyl structure.
The hydrazone linker, which provides a specific spatial arrangement and hydrogen bonding capabilities.
A substituted aromatic ring (derived from the aldehyde).
The SAR data strongly indicate that the electronic properties and lipophilicity of the substituents on the terminal phenyl ring are critical for target interaction. The presence of halogen atoms, particularly fluorine, and trifluoromethyl groups significantly boosts activity. mdpi.com This suggests that these groups may be involved in key interactions with the biological target, possibly through enhanced binding affinity or improved cell penetration due to increased lipophilicity.
Mechanisms of Biological Activity (Excluding Dosage/Administration)
Research into the mechanisms of action for these derivatives is ongoing, with current understanding largely extrapolated from the broader class of hydrazone compounds.
The hydrazone derivatives of this compound have demonstrated significant in vitro activity against both Gram-positive and Gram-negative bacteria. While the precise mechanism for these specific derivatives has not been fully elucidated, the mode of action for other antibacterial hydrazones has been studied. A common target for this class of compounds is DNA gyrase, an essential bacterial enzyme involved in DNA replication. orientjchem.org By inhibiting DNA gyrase, these compounds can effectively halt bacterial proliferation. The structural features of the hydrazone scaffold are believed to facilitate strong binding interactions within the active site of this enzyme.
The hydrazide-hydrazone scaffold is widely recognized for its potential anti-inflammatory and antimalarial properties. nih.govnih.gov The anti-inflammatory activity of many hydrazone derivatives is attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. researchgate.net While specific studies on the anti-inflammatory activity of hydrazones derived directly from this compound are not extensively documented, the general efficacy of the hydrazone class suggests this as a promising area for future investigation. nih.gov
Similarly, various hydrazone derivatives have been reported to exhibit antimalarial activity. nih.govmdpi.com The mechanism is often linked to their ability to chelate iron or inhibit parasitic enzymes crucial for the survival of the Plasmodium parasite. The structural framework provided by this compound derivatives makes them viable candidates for development as new antimalarial agents. nih.gov
Hydrazide-hydrazones are a well-established class of compounds with significant antituberculotic activity. orientjchem.orgnih.gov The most famous example is Isoniazid, a hydrazide drug that is a cornerstone of tuberculosis treatment. The hydrazone derivatives synthesized from this compound are structurally related to other known antitubercular agents.
The proposed mechanism of action for many antitubercular hydrazones involves the inhibition of InhA, the enoyl-acyl carrier protein reductase of Mycobacterium tuberculosis. This enzyme is essential for the synthesis of mycolic acids, which are unique and critical components of the mycobacterial cell wall. orientjchem.orgmdpi.com Inhibition of this pathway disrupts the cell wall integrity, leading to bacterial death. Given the established importance of the hydrazone moiety in targeting this pathway, the derivatives of this compound are considered to have high potential for antituberculotic activity. orientjchem.org
Enzyme Inhibition Studies (e.g., p-hydroxylases)
Research into the enzyme inhibitory potential of this compound and related compounds has explored various targets. While direct studies on its effect on p-hydroxylases are not extensively documented in publicly available literature, research on analogous compounds provides insights. For instance, the broader class of phenolic and benzoic acid derivatives has been investigated for their inhibitory effects on several enzymes.
One area of interest is the inhibition of tyrosinase, a key enzyme in melanin (B1238610) synthesis. Halogenated benzaldehydes and benzoic acids have shown potential as tyrosinase inhibitors. mdpi.comnih.govtandfonline.com For example, some halo-substituted benzoic acid derivatives have been identified as potent inhibitors of urease, an enzyme implicated in various pathological conditions. semanticscholar.org Specifically, a derivative featuring a 2-chloro-substituted phenyl ring demonstrated significant urease inhibitory activity. semanticscholar.org
Furthermore, "this compound" has been utilized as a reagent in the synthesis of alkylidene hydrazides, which act as antagonists for the human glucagon (B607659) receptor. chemicalbook.com This suggests that the structural motifs present in this compound are relevant for designing molecules that interact with significant biological targets for conditions like hyperglycemia and diabetes. chemicalbook.com While this does not directly classify it as an enzyme inhibitor, it underscores its importance in the development of pharmacologically active agents that modulate enzyme or receptor activity.
Table 1: Enzyme Inhibition Studies of Related Compounds
| Enzyme Target | Compound Class/Example | Type of Inhibition | Key Findings | Reference |
| Tyrosinase | Halogenated benzaldehydes/benzoic acids | Competitive | Some derivatives show potent inhibition, suggesting potential for depigmentation applications. | mdpi.comnih.govtandfonline.com |
| Urease | 2-chloro-substituted phenyl derivative | Mixed-type | Demonstrated more potent inhibition than the standard inhibitor thiourea. | semanticscholar.org |
| Glucagon Receptor | Alkylidene hydrazides (synthesized using this compound) | Antagonist | The compound is a key reagent in creating antagonists for managing hyperglycemia. | chemicalbook.com |
In vitro and Cell-Based Assays for Pharmacological Screening
The pharmacological potential of this compound is highlighted by its use as a precursor in the synthesis of targeted therapeutic agents. Its role in the preparation of human glucagon receptor antagonists is a significant finding from in vitro screening efforts. chemicalbook.com These antagonists are being investigated for their potential in treating metabolic disorders such as diabetes. chemicalbook.com
While comprehensive pharmacological screening data for this compound itself is limited in the public domain, the activity of the molecules it helps create points to its utility in drug discovery. The development of α-glucosidase inhibitors, another strategy for managing diabetes, has also involved compounds with structural similarities to benzoic acid derivatives. nih.govmdpi.comresearchgate.netmdpi.com For example, certain N-arylacetamides derived from benzo[e] nih.govmdpi.comthiazine have shown potent α-glucosidase inhibition in vitro, with activity surpassing that of the standard drug, acarbose. mdpi.com These findings underscore the value of benzoic acid scaffolds, including chlorinated variants, in generating pharmacologically active compounds.
Toxicological Considerations and Cellular Responses (Excluding Dosage/Administration)
In vitro Cytotoxicity and Cell Viability Assays
The cytotoxic effects of this compound and its chemical relatives have been assessed in various in vitro models. A study on parabens and their halogenated byproducts revealed that cytotoxicity generally increases with the length of the paraben's alkyl chain. nih.gov The study also indicated that halogenated byproducts, such as chlorinated parabens, can exhibit higher toxicity. nih.gov For instance, the primary metabolite of parabens, 4-hydroxybenzoic acid, was found to be significantly more toxic to fish hepatocytes than to human hepatocytes. nih.gov
Another study comparing the cytotoxicity of methylparaben, imidazolidinyl urea, and sodium benzoate (B1203000) in a human fibroblast cell line found that methylparaben had a very low cytotoxic activity. However, research on methyl benzoate (a related but non-halogenated compound) demonstrated that it could be lethal to human kidney, colon, and neuronal cells at high concentrations. nih.gov The toxicity of benzoic acid derivatives appears to be influenced by the specific substitutions on the benzene (B151609) ring. For example, a study on various benzoic acid derivatives found that 4-chlorobenzoic acid was moderately hazardous. innoscience.ru
Table 2: In vitro Cytotoxicity Data for Related Compounds
| Compound | Cell Line(s) | Assay | Key Findings | Reference |
| Halogenated Parabens | Fish and human cell lines | Cell Viability | Cytotoxicity increases with alkyl chain length; halogenated byproducts can be more toxic. | nih.gov |
| Methylparaben | Human newborn fibroblast (CCD1072Sk) | MTT, Propidium Iodide | Exhibited very low cytotoxic activity compared to other preservatives. | |
| Methyl Benzoate | Human kidney (HEK293), colon (CACO2), neuronal (SH-SY5Y) | WST-1 | Lethal at high concentrations; less toxic than ethyl benzoate and vinyl benzoate. | nih.gov |
| 4-Chlorobenzoic Acid | Not specified | Not specified | Classified as moderately hazardous based on toxicometric data. | innoscience.ru |
Mechanisms of Cellular Toxicity (e.g., Skin and Eye Irritation, Respiratory Irritation)
This compound is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation. nih.gov The cellular mechanisms underlying these effects can be inferred from studies on related chlorophenols. A primary mechanism of toxicity for chlorophenols is the uncoupling of oxidative phosphorylation in mitochondria, which disrupts cellular energy production. nih.gov This can lead to cell stress and death, manifesting as irritation and tissue damage.
Exposure to chlorinated compounds can also lead to enhanced DNA damage, including single and double-strand breaks. nih.gov The metabolite of pentachlorophenol, tetrachlorohydroquinone, has been shown to induce oxidative damage to cellular DNA. nih.gov For skin irritation specifically, studies on methylparaben suggest that the rate of its hydrolysis in the skin can influence sensory irritation. cdc.gov Individuals with sensitive skin were found to have lower activity of carboxylesterase, the enzyme responsible for metabolizing methylparaben, leading to higher local concentrations of the irritant. cdc.gov While this is for a non-chlorinated analogue, it suggests that the metabolism of this compound in the skin could be a factor in its irritancy potential. The irritant effects on the eyes and respiratory tract likely involve similar mechanisms of direct cellular damage and inflammation.
Genotoxicity and Mutagenicity Assessments
There is a lack of specific genotoxicity and mutagenicity data for this compound in the reviewed literature. However, studies on related compounds provide some context. Benzoic acid, for example, has been shown to induce chromosomal aberrations, sister chromatid exchanges, and micronuclei in human lymphocytes in vitro at higher concentrations. nih.gov It was concluded that benzoic acid is a weak genotoxic agent in these assays. nih.gov
The Ames test, a widely used bacterial reverse mutation assay for assessing mutagenicity, has been used to evaluate a vast number of chemicals. nih.govaniara.comnih.govnih.govconcawe.eu While specific results for this compound are not available, the mutagenicity of other chlorinated compounds has been studied. Some chlorinated compounds have been shown to be mutagenic in the Ames test, often requiring metabolic activation to detect this effect. nih.gov For example, certain chlorinated hydrocarbons have shown mutagenic potential. nih.govaniara.com Given that chlorination can sometimes increase the toxic potential of a compound, specific mutagenicity testing of this compound would be necessary to determine its genotoxic profile.
Systemic Toxicity at a Cellular Level (Excluding Dosage/Administration)
Studies on the systemic toxicity of compounds structurally related to this compound suggest that the liver and kidneys are primary target organs. In a study involving the subchronic oral administration of 4-chlorobenzoic acid to rats, a predominant effect on the hepatorenal system was observed. innoscience.ru Morphohistological examination revealed fatty liver dystrophy and diffuse proliferation of Kupffer cells. innoscience.ru In the kidneys, the glomeruli were enlarged, and the Bowman's capsule space was narrowed due to swelling of the capillary endothelium. innoscience.ru These findings indicate that chlorinated benzoic acids can induce significant cellular stress and damage in these vital organs.
The liver is a key site of metabolism for many xenobiotics, and the toxic effects observed are often linked to the bioactivation of the compound into more reactive metabolites. cdc.gov For chlorophenols, the liver is a well-established target of toxicity, with effects including hepatocellular hypertrophy and necrosis. cdc.gov The mechanisms underlying this systemic toxicity at the cellular level can involve the disruption of mitochondrial function, induction of oxidative stress, and direct damage to cellular macromolecules like DNA and proteins. nih.gov
Potential as an Endocrine Disruptor
This compound, a chlorinated derivative of the widely used preservative methylparaben, has been a subject of scientific inquiry regarding its potential to act as an endocrine disruptor. Research in this area has primarily focused on its ability to interact with hormone receptors, particularly estrogen and androgen receptors, and to interfere with the normal functioning of the endocrine system.
The estrogenic activity of parabens and their derivatives is a key area of concern for their potential as endocrine-disrupting chemicals. The structural similarity of these compounds to the natural estrogen 17β-estradiol allows them to potentially bind to estrogen receptors (ERα and ERβ), which could trigger estrogenic responses in the body.
A pivotal study by Terasaki et al. (2009) assessed the estrogen agonist activities of 21 different parabens and their chlorinated derivatives using in vitro bioassays. nih.gov The study utilized a yeast two-hybrid assay with the human estrogen receptor alpha (hERα) to determine the estrogenic activity of these compounds. The findings revealed that the parent compound, methylparaben, exhibited very low estrogenic activity. researchgate.net
The research further demonstrated that the chlorination of parabens generally leads to a reduction in their estrogenic activity compared to their non-chlorinated parent compounds. researchgate.netnih.gov Specifically, monochlorinated parabens were found to be less active or, in some cases, entirely inactive as estrogen receptor agonists. nih.gov Dichlorinated parabens were reported to be inactive. researchgate.net As this compound is a monochlorinated paraben, its estrogenic potential is considered to be lower than that of methylparaben. researchgate.netnih.gov This suggests that the addition of a chlorine atom to the structure of methylparaben likely diminishes its ability to bind to and activate the estrogen receptor.
The table below summarizes the estrogenic activity of methylparaben and other related parabens from various studies, providing a comparative context for the likely low estrogenic potential of this compound.
Interactive Data Table: Estrogenic Activity of Selected Parabens
| Compound | Assay Type | Receptor | Relative Potency (Compared to 17β-estradiol) | Reference |
| Methylparaben | Yeast Two-Hybrid | hERα | <0.0013% | researchgate.net |
| Ethylparaben | Yeast Two-Hybrid | hERα | <0.0013% | researchgate.net |
| Propylparaben | Yeast Two-Hybrid | hERα | 0.003% | researchgate.net |
| Butylparaben | Yeast Two-Hybrid | hERα | 0.0059% | researchgate.net |
| Chlorinated Parabens (mono-) | Yeast Two-Hybrid | hERα | Lower than parent paraben | researchgate.netnih.gov |
In addition to estrogenic activity, some parabens have been investigated for their potential to act as antiandrogens, meaning they can block the action of male sex hormones like testosterone. Research has shown that certain parabens can inhibit the transcriptional activity of the androgen receptor (AR).
While specific studies on the antiandrogenic activity of this compound are limited, research on related parabens provides valuable insights. For instance, methylparaben has been shown to exhibit antiandrogenic properties in in vitro assays. This suggests that chlorinated derivatives like this compound might also possess some level of antiandrogenic activity, although further research is needed to confirm this and to determine its potency relative to the parent compound.
Environmental Fate and Biotransformation of Methyl 3 Chloro 4 Hydroxybenzoate
Environmental Occurrence and Distribution
Methyl 3-chloro-4-hydroxybenzoate has been identified as a chemical used in wastewater treatment. biosynth.com It is employed for its effectiveness in removing other chlorinated compounds, such as those found in pharmaceuticals and personal care products (PPCPs), including triclosan. biosynth.com Its application also extends to pH adjustment and corrosion control within these treatment facilities. biosynth.com The presence of halogenated benzoic acids in industrial wastewaters is a more general observation, suggesting that compounds like this compound can enter the environment from industrial sources. sigmaaldrich.com While its widespread distribution as a general environmental contaminant is not extensively documented, its role in wastewater treatment confirms its presence in these specific, controlled environmental systems.
Biodegradation Pathways and Microbial Metabolism
The breakdown of this compound is accomplished by microorganisms through distinct anaerobic and aerobic pathways. These metabolic routes determine the transformation of the parent compound into simpler, less harmful substances.
Under anaerobic conditions, such as those found in freshwater sediments, the degradation of 3-chloro-4-hydroxybenzoate proceeds through two primary competing pathways. nih.govsynquestlabs.com The initial transformation can occur via two different mechanisms:
Reductive Dechlorination: This pathway involves the removal of the chlorine atom from the aromatic ring to form 4-hydroxybenzoate (B8730719). This process is a crucial first step, as the removal of the halogen makes the molecule less toxic and more amenable to further degradation. The ability of anaerobic bacteria to use chlorinated aromatic compounds as electron acceptors can be linked to ATP production and cellular growth, indicating this is an energy-yielding process for the microorganisms. nih.gov
Dehydroxylation/Decarboxylation: Alternatively, the compound can be initially transformed into 2-chlorophenol (B165306). nih.govsynquestlabs.com
Regardless of the initial step, both pathways converge. Both 4-hydroxybenzoate and 2-chlorophenol are further metabolized to phenol, which is then converted to benzoate (B1203000). nih.govsynquestlabs.com Benzoate serves as a central intermediate that can be further broken down by microbial communities. nih.govchemicalbook.com
Table 1: Anaerobic Degradation Pathways and Intermediates
| Initial Compound | Initial Transformation | Key Intermediate(s) | Final Intermediate |
|---|---|---|---|
| This compound | Reductive Dechlorination | 4-hydroxybenzoate, Phenol | Benzoate |
| This compound | Dehydroxylation/Decarboxylation | 2-chlorophenol, Phenol | Benzoate |
In the presence of oxygen, the degradation of chlorinated benzoates follows different routes, often involving the hydroxylation of the aromatic ring, leading to the formation of catechols. For related compounds like 3-chlorobenzoate, degradation is initiated by dioxygenase enzymes, which convert it to a chlorocatechol. sigmaaldrich.comfishersci.com This intermediate is a critical juncture in the pathway.
The subsequent breakdown depends on the specific enzymatic machinery of the microorganisms. The aromatic ring of the catechol intermediate is cleaved, typically through ortho or meta cleavage pathways, breaking the stable ring structure into linear molecules that can then enter central metabolic cycles like the tricarboxylic acid (TCA) cycle. sigmaaldrich.comhengdabio.net
Common intermediates in the aerobic degradation of related hydroxy- and chlorobenzoates include:
Protocatechuate: Formed from the hydroxylation of 4-hydroxybenzoate. sigmaaldrich.comhengdabio.net
Chlorocatechols: Key intermediates in the degradation of chlorobenzoates. sigmaaldrich.comfishersci.com
Phenol and Benzoate: These simpler aromatic compounds can be intermediates in both aerobic and anaerobic pathways. nih.govchemicalbook.com
The biodegradation of this compound relies on a suite of specialized enzymes capable of attacking the stable chlorinated aromatic structure.
Dehalogenases: These enzymes are critical for removing chlorine atoms from the aromatic ring. Reductive dehalogenases catalyze the replacement of a chlorine atom with a hydrogen atom under anaerobic conditions, a key step in detoxification and further degradation. wikipedia.org Hydrolytic dehalogenases, on the other hand, replace the chlorine with a hydroxyl group, often under aerobic conditions. For instance, 4-chlorobenzoate (B1228818) dehalogenase converts 4-chlorobenzoate into 4-hydroxybenzoate. biosynth.com
Dioxygenases and Monooxygenases: These enzymes are primarily involved in the aerobic degradation pathways. They incorporate one (monooxygenase) or two (dioxygenase) atoms of oxygen into the aromatic ring, which destabilizes the ring and prepares it for cleavage. sigmaaldrich.com For example, benzoate-1,2-dioxygenase hydroxylates the ring to form catechol intermediates. 4-hydroxybenzoate-3-monooxygenase is another key enzyme that hydroxylates 4-hydroxybenzoate to protocatechuate. sigmaaldrich.comhengdabio.net
Ring-Cleavage Enzymes: Following hydroxylation, enzymes such as catechol 2,3-dioxygenase cleave the aromatic ring between adjacent hydroxylated carbons (meta-cleavage) or between a hydroxylated and non-hydroxylated carbon (ortho-cleavage), breaking down the cyclic structure into aliphatic products. fishersci.com
A diverse range of bacteria have been identified with the ability to degrade chlorinated aromatic compounds, although specific studies on this compound are less common than for its parent compounds.
Table 2: Microorganisms Involved in the Biodegradation of Chlorinated Benzoates
| Microorganism Genus/Species | Degradation Capability | Metabolic Condition | Reference |
|---|---|---|---|
| Desulfitobacterium hafniense | Catalyzes reductive dechlorination of chlorophenols. | Anaerobic | wikipedia.org |
| Acinetobacter sp. | Degrades 4-chlorobenzoate via a CoA-activated intermediate. | Aerobic | |
| Arthrobacter sp. | Degrades 4-chlorobenzoic acid. | Aerobic | |
| Pseudomonas sp. | Degrades chlorobenzoates and chlorocatechols. | Aerobic | biosynth.comfishersci.com |
| Caballeronia, Paraburkholderia, Cupriavidus | Degrade 3-chlorobenzoate. | Aerobic | sigmaaldrich.com |
| Rhodopseudomonas palustris | Can be adapted to degrade 3-chlorobenzoate. | Oxygen-tolerant | chemicalbook.com |
| Freshwater Sediment Consortia | Degrade 3-chloro-4-hydroxybenzoate. | Anaerobic | nih.govsynquestlabs.com |
Notably, Desulfitobacterium species are known for their ability to carry out reductive dechlorination, a key process in the anaerobic breakdown of chlorinated compounds. wikipedia.org While Bordetella is mentioned as a relevant genus, specific examples of its role in degrading this particular compound are not detailed in the provided research. Instead, genera such as Pseudomonas, Acinetobacter, and Arthrobacter are frequently cited for their aerobic degradation capabilities of related chlorobenzoates. fishersci.com Mixed microbial communities from environments like freshwater sediment and activated sludge have also demonstrated the capacity to degrade these compounds, highlighting the importance of microbial consortia in complete mineralization. sigmaaldrich.comnih.gov
The ability of microbial communities to degrade persistent compounds like this compound is heavily influenced by environmental adaptation. The presence of the chemical or structurally similar compounds in the environment can select for and enrich microbial populations that possess the necessary degradative genes.
Studies have shown that microbial communities require periods of adaptation or acclimatization before they can efficiently degrade chlorinated benzoic acids, especially when environmental conditions like pH or salinity change. sigmaaldrich.com This adaptation can involve changes in gene expression or the horizontal transfer of genetic material that codes for degradative enzymes. For instance, bacteria that can degrade toluene (B28343) may transfer the genes for aromatic ring dioxygenases to other bacteria, enabling them to degrade chlorobenzene. Pre-exposure of a microbial community to a specific chemical has been shown to increase the likelihood of its efficient degradation by reducing or eliminating the initial lag phase. This adaptive potential is a crucial factor in the natural attenuation of such pollutants in contaminated environments and in the efficiency of bioremediation efforts.
Abiotic Degradation Mechanisms
Abiotic degradation, which involves non-biological processes, plays a significant role in the transformation and breakdown of chemical compounds in the environment. For this compound, the key abiotic degradation pathways are photolysis and hydrolysis.
Photolysis, or photodegradation, is the breakdown of chemical compounds by light. In aquatic environments, this process can be a significant route for the transformation of organic pollutants. While specific studies on the photolysis of this compound are limited, the photochemical behavior of parent parabens and other chlorinated compounds provides valuable insights.
The photodegradation of parabens can be enhanced in the presence of chlorine. helmholtz-munich.de UV disinfection processes, often used in wastewater treatment, can facilitate the photodegradation of these compounds. helmholtz-munich.de The presence of other substances in the water, such as dissolved organic matter, can also influence the rate and pathway of photolysis, either by acting as photosensitizers or by attenuating the available light.
It is known that the transformation of parent parabens during wastewater treatment can lead to the formation of various by-products, including chlorinated parabens. researchgate.net The subsequent photolytic fate of these chlorinated derivatives is an area of active research.
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The ester linkage in this compound is susceptible to hydrolysis, which would break the compound down into 3-chloro-4-hydroxybenzoic acid and methanol (B129727).
The rate of hydrolysis of esters is influenced by several factors, including pH, temperature, and the presence of catalysts. Generally, ester hydrolysis can be catalyzed by both acids and bases. The stability of the ester bond is also influenced by the chemical structure of the molecule itself. eastman.com
Studies on the chlorination of parabens have shown that these reactions are pH-dependent, with maximum apparent rate constants observed around pH 8.0. nih.gov While this is not direct data on the hydrolysis of this compound, it indicates that pH is a critical factor in the transformation of related compounds in aquatic environments. The hydrolysis of the ester can lead to the formation of 3-chloro-4-hydroxybenzoic acid, a more polar compound.
The table below summarizes the key abiotic degradation mechanisms for this compound.
| Degradation Mechanism | Description | Influencing Factors | Potential Transformation Products |
| Photolysis | Breakdown of the compound by light, particularly UV radiation. | Light intensity, presence of photosensitizers, water matrix composition. | Further chlorinated or hydroxylated derivatives, smaller organic molecules. |
| Hydrolysis | Cleavage of the ester bond by water, leading to the formation of an acid and an alcohol. | pH, temperature, presence of acid or base catalysts. | 3-chloro-4-hydroxybenzoic acid, Methanol. |
Ecological Impact and Environmental Risk Assessment
The potential ecological impact of this compound is a significant concern due to the known toxicity of some chlorinated organic compounds. While comprehensive ecotoxicological data for this specific compound are not widely available, studies on related compounds provide a basis for a preliminary risk assessment.
Chlorinated parabens have been shown to exhibit different toxicological profiles compared to their parent compounds. For instance, while parent parabens may have estrogenic activity, some chlorinated parabens have been found to act as estrogen antagonists. researchgate.net The formation of these transformation products during water treatment processes, therefore, alters the potential ecological risk. researchgate.net
The toxicity of chlorinated organic compounds can vary significantly depending on the specific organism and the endpoint being measured. For example, the parent compound, Methylparaben (Methyl 4-hydroxybenzoate), has been tested for its toxicity to various aquatic organisms.
The table below presents some of the available ecotoxicity data for the parent compound, Methylparaben. It is important to note that the addition of a chlorine atom to the molecule, as in this compound, can alter its toxicity profile.
| Organism | Test Type | Endpoint | Concentration (mg/L) | Reference |
| Oryzias latipes (Japanese rice fish) | 96h acute | LC50 | 60 | env.go.jp |
| Daphnia magna (Water flea) | 48h acute | EC50 | 36 | env.go.jp |
| Pseudokirchneriella subcapitata (Green algae) | 72h growth inhibition | EC50 | 56 | env.go.jp |
This data is for the parent compound Methylparaben and is provided for comparative purposes.
A comprehensive environmental risk assessment for this compound would require more specific data on its ecotoxicity to a range of aquatic organisms, as well as more detailed information on its environmental concentrations. The risk is a function of both the inherent toxicity of the compound and the level of exposure of organisms in the environment. Given that chlorinated parabens can be formed during wastewater treatment, their presence in treated effluents is a potential route of entry into aquatic ecosystems. helmholtz-munich.deresearchgate.net
An Examination of this compound: Applications and Research Trajectories
This compound, a halogenated derivative of benzoic acid, is a chemical compound of increasing interest in various scientific and industrial domains. Its unique structure, featuring a chlorinated benzene (B151609) ring with hydroxyl and methyl ester functional groups, provides a versatile scaffold for chemical synthesis and imparts specific properties that are the subject of ongoing research. This article explores the current applications and future research directions for this compound, focusing on its role in organic synthesis, materials science, therapeutic development, and environmental science.
Analytical Techniques for Characterization
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile (B52724) and water is suitable for analyzing this compound. sielc.com
Gas Chromatography (GC): GC can be used to analyze volatile derivatives of this compound. The compound may need to be derivatized to increase its volatility for GC analysis.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the molecular structure of this compound. The chemical shifts, splitting patterns, and integration of the signals provide detailed information about the arrangement of atoms in the molecule. researchgate.netchemicalbook.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the O-H stretch of the phenol, the C=O stretch of the ester, and C-Cl stretch, as well as aromatic C-H and C=C stretches.
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis.
Spectrometric Methods
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. Techniques like Electrospray Ionization (ESI) can be used to generate ions of this compound for mass analysis, which typically shows the protonated molecule [M+H]⁺. chemicalbook.com
Direct Esterification Approaches from 3-chloro-4-hydroxybenzoic Acid
The direct esterification of 3-chloro-4-hydroxybenzoic acid with methanol (B129727) is a widely employed method for producing this compound. chemicalbook.com This reaction, known as Fischer esterification, involves the treatment of a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com
Acid-Catalyzed Esterification (e.g., Sulfuric Acid in Methanol)
A common and effective method for the synthesis of this compound is the acid-catalyzed esterification of 3-chloro-4-hydroxybenzoic acid. chemicalbook.com This reaction is typically carried out using methanol as both the reactant and the solvent, with a strong acid like sulfuric acid (H₂SO₄) serving as the catalyst. chemicalbook.commasterorganicchemistry.com The use of an acid catalyst is crucial as it protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by methanol. masterorganicchemistry.com The reaction is an equilibrium process, and often, an excess of methanol is used to drive the equilibrium towards the formation of the ester. masterorganicchemistry.com
The general reaction can be depicted as follows: ClC₆H₃(OH)COOH + CH₃OH ⇌ ClC₆H₃(OH)COOCH₃ + H₂O
Optimized Reaction Conditions for Esterification
To maximize the yield and purity of this compound, careful optimization of reaction conditions such as temperature, duration, and solvent choice is essential.
The temperature and duration of the esterification reaction significantly influence the outcome. For instance, in related esterification reactions, increasing the temperature to a range of 60–80°C can be beneficial for reactions that are sluggish at lower temperatures. Reflux conditions, which involve heating the reaction mixture to its boiling point and condensing the vapors back into the flask, are commonly employed for esterification and can last for several hours to ensure the reaction goes to completion. For example, a 12-hour reflux is a common duration for similar esterification processes.
| Temperature (°C) | Duration (hours) | Reported Yield (%) |
|---|---|---|
| 45 | 1.25 | >90 |
| Reflux (Methanol) | 12 | ~85-90 |
| 60-80 | Variable | Improved for sluggish reactions |
Methanol often serves as both the solvent and the reactant in the synthesis of this compound. chemicalbook.com The use of the alcohol as the solvent ensures it is present in large excess, which helps to shift the reaction equilibrium towards the product side. masterorganicchemistry.com However, the presence of water, a byproduct of the reaction, can negatively impact the efficiency of the sulfuric acid catalyst. researchgate.net In some cases, particularly for moisture-sensitive steps, anhydrous solvents like dimethylformamide (DMF) might be considered. The choice of solvent can also affect the solubility of the reactants and the ease of product purification.
| Solvent | Role | Considerations |
|---|---|---|
| Methanol | Reactant and Solvent | Used in excess to drive equilibrium. chemicalbook.commasterorganicchemistry.com |
| Anhydrous DMF | Solvent | Beneficial for moisture-sensitive reactions. |
| Dichloromethane (DCM) | Extraction Solvent | Used in workup to extract the product. google.com |
Purification and Isolation Techniques for this compound
Following the completion of the esterification reaction, a series of purification and isolation steps are necessary to obtain pure this compound.
After the reaction, the mixture is typically cooled, and any excess solvent may be removed under reduced pressure. The crude product is then often subjected to a workup procedure involving solvent extraction. For example, the reaction mixture can be diluted with water and extracted with an organic solvent like dichloromethane. google.com The organic layer, containing the desired ester, is then washed with solutions such as a saturated sodium bicarbonate solution to remove any unreacted carboxylic acid and then with brine to remove residual water. The organic layer is subsequently dried over an anhydrous salt like sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound. google.com Further purification can be achieved through techniques like column chromatography if necessary. chemicalbook.com
Evaporation and Solidification Methods
The purification of this compound, following its synthesis, often employs evaporation and solidification techniques to isolate the solid product from the reaction mixture. After the completion of a reaction, the mixture is typically cooled to room temperature. This reduction in temperature decreases the solubility of the product in the solvent, promoting its precipitation or crystallization.
The solid product is then collected through filtration. The collected solid is often washed with a cold solvent, such as water or methanol, to remove any soluble impurities that may have co-precipitated. Following filtration and washing, the residual solvent is removed through evaporation, often under vacuum. This process, also known as drying, is crucial for obtaining a pure, solvent-free product. The efficiency of this purification step is often monitored by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to ensure the removal of solvents and other impurities. chemicalbook.com
Alternative Synthetic Routes to this compound
While direct esterification of 3-chloro-4-hydroxybenzoic acid is a common route, alternative synthetic strategies can be employed, particularly when specific regioselectivity is required or when the starting materials are more readily available.
Approaches involving Protection-Deprotection Strategies
In the synthesis of substituted aromatic compounds like this compound, protection-deprotection strategies are instrumental, especially when dealing with multiple reactive functional groups. The hydroxyl (-OH) and carboxylic acid (-COOH) groups on the precursor, 3-chloro-4-hydroxybenzoic acid, have different reactivities. To achieve selective reactions, one group may be temporarily "protected" while another is being modified.
A common strategy involves the protection of the hydroxyl group as an ester (e.g., acetate (B1210297) or benzoate) or an ether. This protection prevents the hydroxyl group from reacting during subsequent steps, such as the esterification of the carboxylic acid. Following the desired transformation, the protecting group is removed (deprotection) to yield the final product. For instance, in the synthesis of the artificial sweetener sucralose (B1001) from sucrose, selective protection of certain hydroxyl groups is a key step to achieve the desired chlorination at specific positions. wikipedia.org This principle of selective protection is applicable to the synthesis of various substituted hydroxybenzoates.
Multistep Synthesis of Complex Derivatives with this compound as an Intermediate
This compound serves as a valuable building block in the multistep synthesis of more complex and pharmacologically significant molecules. A notable example is its use as an intermediate in the synthesis of Gefitinib, a tyrosine kinase inhibitor used in cancer therapy. mdpi.com
In this synthesis, a related compound, methyl 3-hydroxy-4-methoxybenzoate, undergoes a series of reactions, including alkylation, nitration, reduction, cyclization, and chlorination, to form the core structure of Gefitinib. mdpi.com The structural features of this compound, namely the chlorinated and hydroxylated benzene (B151609) ring with a methyl ester, make it an ideal starting point for constructing such complex heterocyclic systems.
Derivatization and Chemical Transformations of this compound
The functional groups of this compound, the ester and the phenolic hydroxyl group, are amenable to a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.
Ester Hydrolysis and Transesterification Reactions
The methyl ester group of this compound can be readily hydrolyzed back to the corresponding carboxylic acid, 3-chloro-4-hydroxybenzoic acid. This reaction is typically carried out under acidic or basic conditions. For instance, the hydrolysis of the related compound methyl-parahydroxybenzoate to para-hydroxybenzoic acid is a well-established process. ijrdt.org
Transesterification, the conversion of one ester to another, is another important reaction. For example, this compound can be converted to other esters, such as Ethyl 3-chloro-4-hydroxybenzoate, by reacting it with an excess of another alcohol in the presence of an acid or base catalyst. sigmaaldrich.com
| Reaction | Reactant | Product |
| Hydrolysis | This compound | 3-chloro-4-hydroxybenzoic acid |
| Transesterification | This compound | Ethyl 3-chloro-4-hydroxybenzoate |
Reactions involving the Hydroxyl Group (e.g., Alkylation, Acylation)
The phenolic hydroxyl group in this compound is a key site for derivatization. It can undergo alkylation to form ethers or acylation to form esters.
Alkylation: This reaction involves treating the compound with an alkylating agent, such as an alkyl halide, in the presence of a base. An example is the alkylation of methyl 3-hydroxy-4-methoxybenzoate with 1-bromo-3-chloropropane (B140262) in the synthesis of a Gefitinib intermediate. mdpi.com
Acylation: The hydroxyl group can be acylated using an acylating agent like an acid chloride or an anhydride (B1165640) in the presence of a base. This reaction would convert the hydroxyl group into an ester functionality. For example, acylation with acetyl chloride would yield methyl 3-chloro-4-acetoxybenzoate.
These derivatization reactions significantly expand the range of molecules that can be synthesized from this compound, making it a versatile intermediate in organic synthesis.
| Reaction | Functional Group | Reagent Example | Product Functional Group |
| Alkylation | Hydroxyl | Alkyl Halide | Ether |
| Acylation | Hydroxyl | Acyl Halide | Ester |
Synthetic Methodologies and Reaction Pathways of this compound
The chemical compound this compound is a significant molecule in various chemical syntheses, finding applications in pharmaceuticals and polymer chemistry. Its reactivity is centered around its substituted benzene ring, the hydroxyl group, and the methyl ester functionality. This article explores specific synthetic pathways and reactions involving this compound.
3 Reactions involving the Aromatic Ring (e.g., Nitration, Halogenation)
The aromatic ring of this compound is susceptible to electrophilic substitution reactions, such as nitration and further halogenation. The existing substituents on the ring, namely the chloro, hydroxyl, and methyl carboxylate groups, direct the position of incoming electrophiles.
Nitration:
The introduction of a nitro group (-NO₂) onto the aromatic ring of benzoate (B1203000) derivatives is a well-established electrophilic aromatic substitution reaction. aiinmr.comrsc.org Typically, this is achieved using a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). aiinmr.comrsc.org The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).
In the case of this compound, the directing effects of the existing substituents must be considered. The hydroxyl group is a strong activating group and an ortho-, para-director. The chloro group is a deactivating group but is also an ortho-, para-director. The methyl carboxylate group is a deactivating group and a meta-director. The interplay of these effects will determine the regioselectivity of the nitration reaction. The reaction is typically carried out at low temperatures, often below 15°C, to control the exothermic nature of the reaction and prevent the formation of dinitrated byproducts. youtube.comyoutube.com
Halogenation:
Further halogenation of the this compound ring can be achieved to introduce additional halogen atoms such as bromine or fluorine. The position of the incoming halogen will again be influenced by the directing effects of the substituents already present on the aromatic ring. For instance, bromination can be carried out to produce compounds like Methyl 3-bromo-5-chloro-4-hydroxybenzoate. chemicalbook.com Similarly, fluorination can lead to the formation of derivatives such as Methyl 3-chloro-5-fluoro-4-hydroxybenzoate.
| Reaction | Reagents and Conditions | Product |
| Nitration | Concentrated HNO₃, Concentrated H₂SO₄, <15°C | Methyl 3-chloro-4-hydroxy-5-nitrobenzoate (predicted major isomer) |
| Bromination | Br₂, Lewis acid catalyst (e.g., FeBr₃) | Methyl 3-bromo-5-chloro-4-hydroxybenzoate |
| Fluorination | Electrophilic fluorinating agent (e.g., Selectfluor) | Methyl 3-chloro-5-fluoro-4-hydroxybenzoate |
4 Formation of Hydrazone Derivatives for Pharmaceutical Applications
Hydrazone derivatives of various benzoic acids are of significant interest in pharmaceutical chemistry due to their wide range of biological activities. The synthesis of hydrazones from this compound involves a two-step process.
First, the methyl ester is converted to the corresponding hydrazide, 3-chloro-4-hydroxybenzohydrazide. This is typically achieved by reacting the this compound with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O).
The resulting hydrazide is then condensed with a variety of substituted aldehydes or ketones to yield the final hydrazone derivatives. researchgate.net This condensation reaction is often catalyzed by a few drops of an acid, such as acetic acid, and carried out under reflux. researchgate.netresearchgate.net
A study on the synthesis of novel hydrazide-hydrazones from this compound reported the antibacterial activity of the resulting compounds. The synthesized hydrazones were screened against several bacterial strains, and some derivatives containing fluoro-substituents exhibited excellent antibacterial activity.
| Starting Material | Reagents | Intermediate | Final Product | Biological Activity |
| This compound | 1. Hydrazine hydrate2. Substituted benzaldehyde (B42025) | 3-chloro-4-hydroxybenzohydrazide | Substituted benzaldehyde (3-chloro-4-hydroxybenzoyl)hydrazone | Antibacterial |
5 Blocking Agent Applications in Polymer Chemistry (e.g., Blocked Polyisocyanates)
In polymer chemistry, particularly in the field of polyurethanes, isocyanates are highly reactive compounds that readily react with substances containing active hydrogen atoms. To control their reactivity and enable the formulation of stable, one-component systems that cure upon heating, isocyanates are often "blocked." This involves reacting the isocyanate with a blocking agent to form a thermally reversible adduct.
This compound has been investigated as a blocking agent for polyisocyanates. The hydroxyl group of this compound reacts with the isocyanate group (-NCO) to form a urethane (B1682113) linkage. This blocked polyisocyanate is stable at ambient temperatures but will deblock upon heating, regenerating the reactive isocyanate and the blocking agent.
The presence of the electron-withdrawing chloro group on the aromatic ring of this compound influences the thermal stability of the urethane bond. Research has shown that phenols with electron-withdrawing substituents are effective blocking agents that allow for the deblocking and subsequent curing of polyurethane products at relatively low temperatures. researchgate.net
A study investigating the use of this compound as a blocking agent determined its deblocking temperature to be 70°C, with an activation energy of approximately 27-32 kJ/mol. researchgate.net This is significantly lower than the deblocking temperature for phenol, which is around 135°C, highlighting the advantage of using substituted phenols like this compound for low-temperature curing applications. researchgate.net
| Blocking Agent | Deblocking Temperature (°C) | Activation Energy (kJ/mol) |
| This compound | 70 | 27-32 |
| Phenol | 135 | 75-108 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
